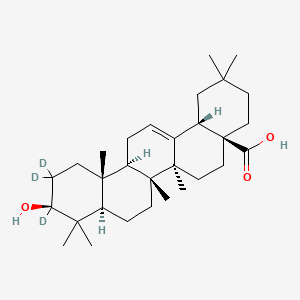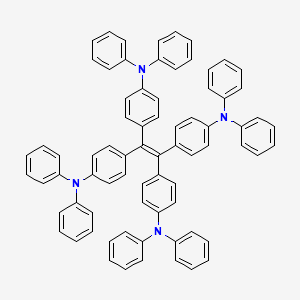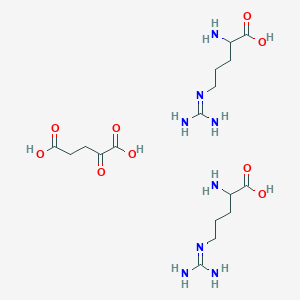
bis((2S)-2-amino-5-carbamimidamidopentanoic acid); 2-oxopentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound bis((2S)-2-amino-5-carbamimidamidopentanoic acid); 2-oxopentanedioic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis((2S)-2-amino-5-carbamimidamidopentanoic acid); 2-oxopentanedioic acid typically involves the following steps:
Synthesis of bis((2S)-2-amino-5-carbamimidamidopentanoic acid): This can be achieved through the reaction of arginine with appropriate reagents under controlled conditions.
Synthesis of 2-oxopentanedioic acid: This compound can be synthesized through the oxidation of glutaric acid or by the decarboxylation of oxalosuccinic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic oxidation: Using catalysts to enhance the oxidation process of glutaric acid to produce 2-oxopentanedioic acid.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2-oxopentanedioic acid can undergo further oxidation to produce various derivatives.
Reduction: This compound can be reduced to form hydroxy derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation products: Such as oxalosuccinic acid.
Reduction products: Such as hydroxyglutaric acid.
Substitution products: Depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Metabolism: Plays a role in the Krebs cycle, essential for cellular respiration.
Enzyme studies: Used to study enzyme kinetics and mechanisms.
Medicine
Nutritional supplements: Used in supplements to enhance athletic performance and recovery.
Therapeutic agents: Investigated for potential therapeutic applications in metabolic disorders.
Industry
Flavouring agent: Used in the food industry as a flavouring agent.
Chemical manufacturing: Employed in the production of various chemicals and intermediates.
Mécanisme D'action
The mechanism of action of bis((2S)-2-amino-5-carbamimidamidopentanoic acid); 2-oxopentanedioic acid involves its role in the Krebs cycle. It acts as an intermediate, facilitating the conversion of various substrates into energy. It also participates in transamination reactions, forming glutamic acid and reducing nitrogen levels by combining with ammonia. This compound’s molecular targets include enzymes involved in the Krebs cycle and transamination pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-oxopentanoic acid:
Glutaric acid: A precursor in the synthesis of 2-oxopentanedioic acid.
Oxalosuccinic acid: Another intermediate in the Krebs cycle.
Uniqueness
The uniqueness of bis((2S)-2-amino-5-carbamimidamidopentanoic acid); 2-oxopentanedioic acid lies in its dual functionality, combining the properties of an amino acid derivative and a key metabolic intermediate. This combination allows it to participate in a wide range of biochemical and industrial processes, making it a versatile and valuable compound.
Propriétés
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H14N4O2.C5H6O5/c2*7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8/h2*4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H2,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRWNFFIHNRODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N8O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
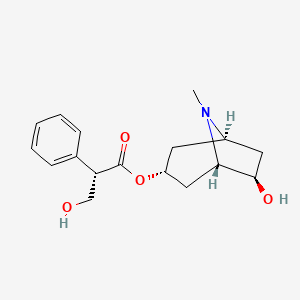

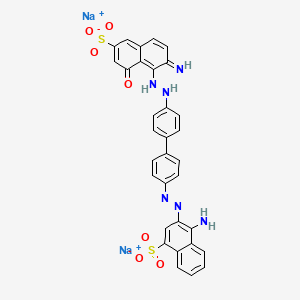

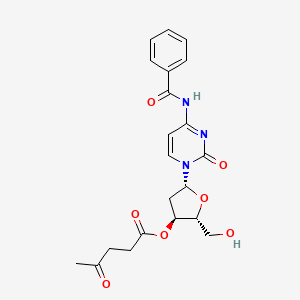
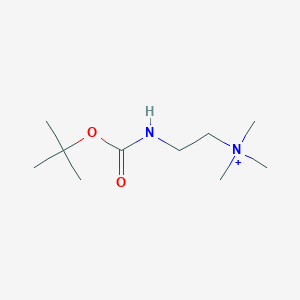
![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)
![(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride](/img/structure/B13403940.png)
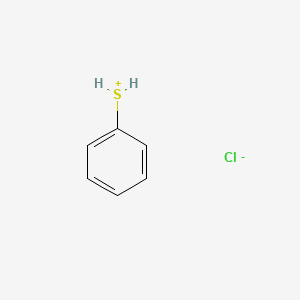
![benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate](/img/structure/B13403958.png)
